

Application Notes & Protocols: Licoisoflavone B

Extraction from Glycyrrhiza uralensis

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Compound of Interest

Compound Name: Licoisoflavone B

Cat. No.: B1675299

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Glycyrrhiza uralensis, commonly known as Chinese licorice, is a perennial herb widely used in traditional medicine. Its roots and rhizomes are rich in bioactive compounds, including triterpenoid saponins and flavonoids.[1][2][3] Among these, **Licoisoflavone B**, an isoflavone, has garnered interest for its potential pharmacological activities, such as inhibiting lipid peroxidation.[4] The efficient extraction, isolation, and quantification of **Licoisoflavone B** are critical steps for quality control, pharmacological research, and the development of new therapeutics.[3]

These application notes provide detailed protocols for the extraction and quantitative analysis of flavonoids, including **Licoisoflavone B**, from Glycyrrhiza uralensis. The protocols cover both conventional and green extraction techniques, along with high-performance liquid chromatography (HPLC) for analysis.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids

This protocol describes a conventional and efficient method for extracting flavonoids from Glycyrrhiza uralensis powder using an ultrasonic bath.

Materials:

- Dried Glycyrrhiza uralensis roots
- Grinder or mill
- Methanol or 70% Ethanol
- Ultrasonic water bath
- Filtration apparatus (e.g., Whatman filter paper or 0.22 μm membrane filter)
- Rotary evaporator
- Analytical balance
- 50 mL flasks

Methodology:

- Sample Preparation: Dry the roots of Glycyrrhiza uralensis in an oven and grind them into a fine powder.
- Extraction:
 - Accurately weigh 1.0 g of the licorice powder and place it into a 50 mL flask.[\[1\]](#)
 - Add 10-20 mL of the extraction solvent (Methanol or 70% Ethanol). A liquid-to-material ratio of 20 mL/g has been shown to be optimal in some studies.[\[2\]](#)[\[5\]](#)
 - Place the flask in an ultrasonic water bath.
 - Sonicate for 20-40 minutes.[\[1\]](#)[\[2\]](#)[\[5\]](#) Optimal extraction efficiency for flavonoids has been observed around 20 minutes, as longer durations may not significantly increase the yield.
[\[1\]](#) An ultrasonic power of 300 W and a temperature of 50°C can be used for optimal results.[\[2\]](#)
- Sample Processing:

- After extraction, filter the suspension through a 0.22 μm membrane filter to remove solid particles.[\[1\]](#)
- Collect the filtrate. For quantitative analysis, the filtrate can be directly injected into the HPLC system.
- For obtaining a concentrated extract, the solvent can be removed from the filtrate under reduced pressure using a rotary evaporator.

Protocol 2: Green Extraction using Deep Eutectic Solvents (DES)

This protocol outlines an environmentally friendly extraction method using Deep Eutectic Solvents (DES), which have shown high efficiency for extracting bioactive compounds.[\[2\]](#)[\[5\]](#)

Materials:

- Dried Glycyrrhiza uralensis powder
- Choline Chloride (ChCl)
- Lactic Acid (LA) or 1,3-Butanediol
- Heating magnetic stirrer
- Ultrasonic water bath
- Filtration apparatus (0.22 μm membrane filter)
- Analytical balance

Methodology:

- DES Preparation:
 - Prepare the DES by mixing Choline Chloride with a hydrogen bond donor. A system of 1,3-butanediol/choline chloride (molar ratio of 4:1) has been identified as highly effective.[\[2\]](#)[\[5\]](#)

- Heat the mixture at 60-80°C while stirring until a clear, homogeneous liquid is formed.
- Extraction:
 - Weigh 1.0 g of licorice powder and mix it with the prepared DES at a liquid-to-material ratio of 20 mL/g.^{[2][5]} A 30% water content in the DES mixture is recommended for optimal extraction.^{[2][5]}
 - Place the mixture in an ultrasonic bath.
 - Sonicate for approximately 41 minutes for optimal yield.^{[2][5]}
- Sample Processing:
 - Filter the resulting mixture through a 0.22 µm membrane to separate the extract from the plant residue.
 - The filtrate is now ready for quantitative analysis by HPLC. The use of DES has been shown to cause more significant disruption to the plant cell microstructure, leading to higher extraction efficiency compared to traditional solvents.^{[2][5]}

Protocol 3: Quantitative Analysis by HPLC-UV

This protocol details the quantification of isoflavones using a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

- **Licoisoflavone B** standard
- Methanol (HPLC grade)
- Formic acid (0.2%) or Acetic acid (1%)
- Water (HPLC grade)
- HPLC system with UV/PDA detector
- C18 column (e.g., 2.1 × 100 mm, 1.7 µm)

Methodology:

- **Standard Preparation:** Prepare a stock solution of **Licoisoflavone B** standard in methanol. Create a series of dilutions to generate a calibration curve.
- **Chromatographic Conditions:**
 - **Mobile Phase:** A gradient of Methanol (containing 0.2% formic acid) (Solvent B) and Supercritical Fluid CO₂ (SCCD2) (Solvent A) can be used. Alternatively, a methanol/water mixture with 1% acetic acid is also effective.[\[6\]](#)
 - **Gradient Elution Example:** 15-20% B (0-2 min), 20-25% B (2-4 min), 25-30% B (4-6 min), 30-35% B (6-8 min).
 - **Flow Rate:** 0.8 mL/min.
 - **Column Temperature:** 40°C.
 - **Detection Wavelength:** Set the UV detector to 254 nm for flavonoid detection.[\[7\]](#)
 - **Injection Volume:** 5-10 µL.
- **Analysis:**
 - Inject the prepared standards and sample extracts into the HPLC system.
 - Identify the **Licoisoflavone B** peak in the sample chromatogram by comparing the retention time with the standard.
 - Quantify the amount of **Licoisoflavone B** in the sample using the calibration curve generated from the standards.

Data Presentation

The following tables summarize quantitative data relevant to the extraction and analysis of flavonoids from *Glycyrrhiza uralensis*.

Table 1: Comparison of Extraction Methods and Solvents for Flavonoids.

Extraction Method	Solvent System	Key Flavonoids Analyzed	Relative Efficiency/Yield	Reference
Ultrasonic-Assisted Extraction (UAE)	Methanol	Liquiritin, Isoliquiritin	Good extraction efficiency for polar compounds.[6]	[1][6]
Ultrasonic-Assisted Extraction (UAE)	Water	Liquiritin, Glycyrrhizic Acid	High extracted amount for GA, moderate for flavonoids.[1][6]	[1][6]
Dipping Method	Ethanol/Water (30:70, v/v)	Glycyrrhizic Acid, Glabridin	Optimal for simultaneous extraction of GA and Glabridin.[6]	[6]

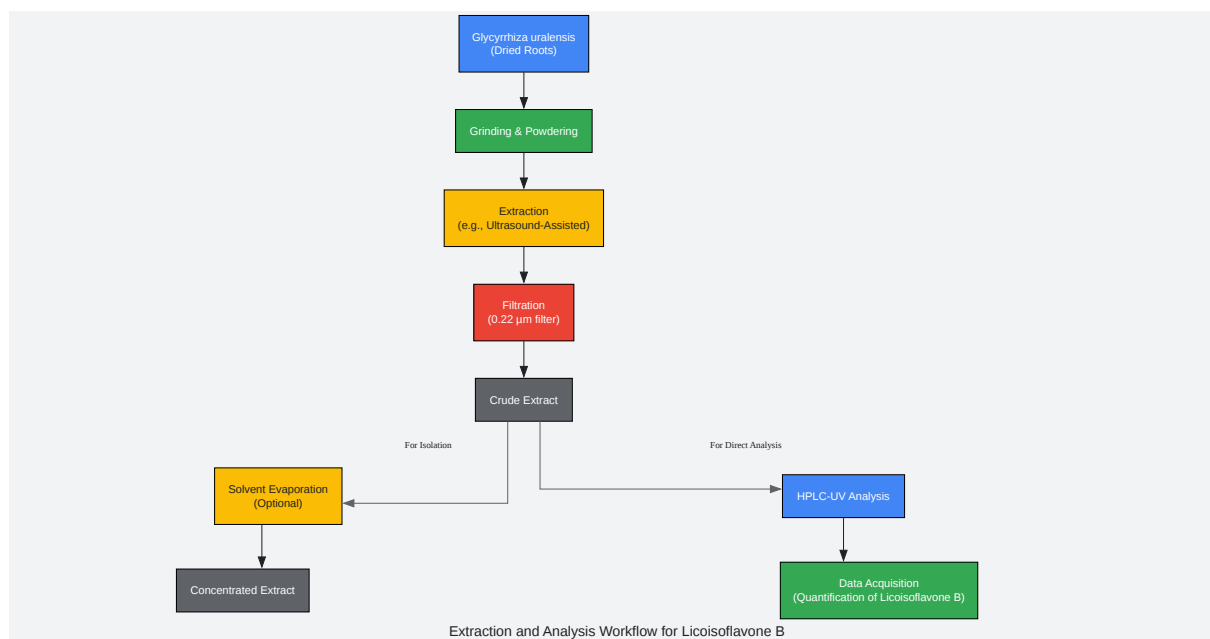
| UAE with Deep Eutectic Solvents (DES) | 1,3-butanediol/Choline Chloride (4:1) | Glycyrrhizic acid, Liquiritin, Isoliquiritin | Higher extraction efficiency and more significant disruption of plant cell structure compared to 70% ethanol.[2] |[2][5] |

Table 2: Representative HPLC Method Validation Parameters for Flavonoid Quantification.

Analyte	Linearity (R ²)	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)	Reference
Licochalcone A	>0.999	0.12 - 0.49	0.46 - 1.61	[7]
Liquiritigenin	>0.999	0.022	0.068	[8][9]
Isoliquiritigenin	>0.999	0.12 - 0.49	0.46 - 1.61	[7]
Liquiritin	>0.999	0.023	0.070	[8][9]

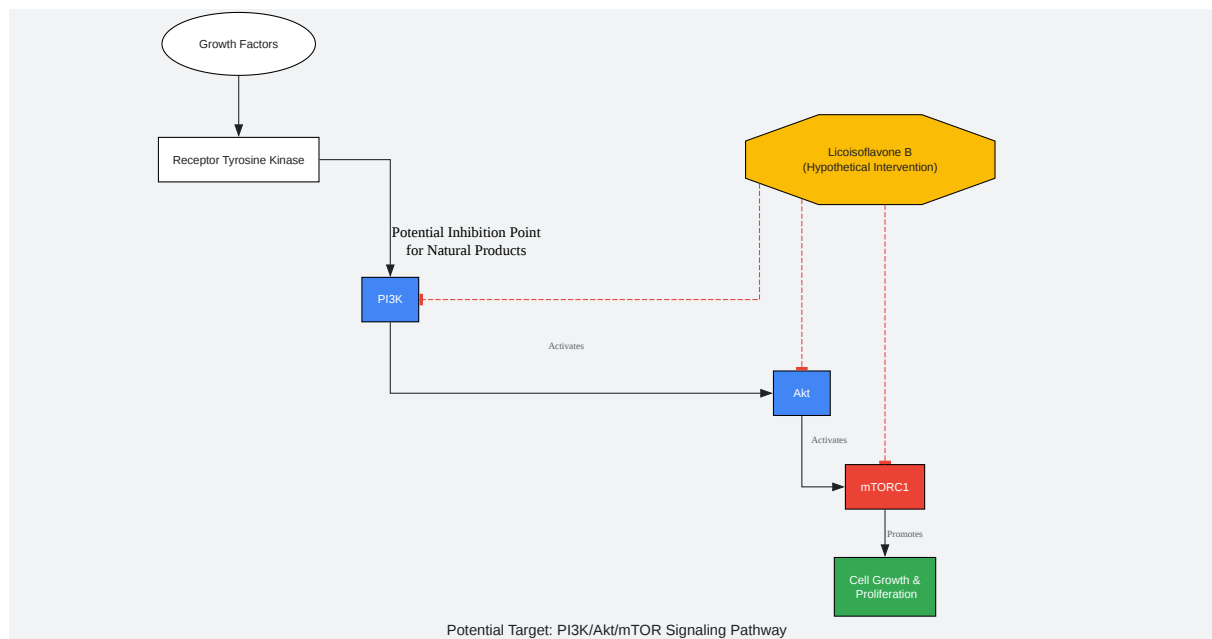
| Isoliquiritin | >0.999 | 0.003 | 0.010 | [\[8\]](#)[\[9\]](#) |

Visualizations



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Caption: General workflow for the extraction and analysis of **Licoisoflavone B**.



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Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell growth, is a common target for drug discovery.

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